
N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide, also known as CFH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFH belongs to the class of thiosemicarbazone compounds and has shown promising results in the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders.
作用機序
The mechanism of action of N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in disease progression. N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV and other retroviruses. It has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has also been found to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. Additionally, N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been found to increase the expression of neurotrophic factors and protect against neurotoxicity.
実験室実験の利点と制限
N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it easy to work with in the lab. However, N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its effects on different cell types and in vivo models need to be further investigated.
将来の方向性
There are several future directions for research on N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide. One area of research is the development of N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide analogs with improved pharmacological properties. Another area of research is the investigation of N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide's potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Additionally, more studies are needed to understand the mechanism of action of N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide and its effects on different cell types and in vivo models.
合成法
The synthesis of N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide involves the reaction of cyclohexyl isothiocyanate with 2-furylacetaldehyde and hydrazine hydrate. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as methanol and chloroform.
科学的研究の応用
N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral, anticancer, and neuroprotective properties. N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been found to inhibit the replication of various viruses, including HIV, HCV, and HSV. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been found to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-cyclohexyl-3-(furan-2-ylmethylcarbamothioylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS2/c19-12(14-9-11-7-4-8-18-11)16-17-13(20)15-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,14,16,19)(H2,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHVMYOVGPKEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-(furan-2-ylmethyl)hydrazine-1,2-dicarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

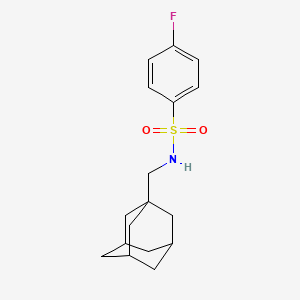

![2-(2,3-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5785768.png)
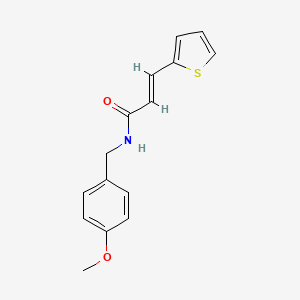
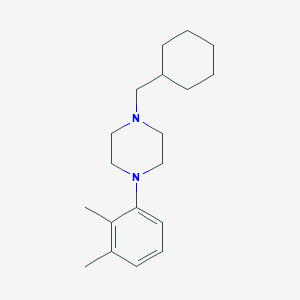
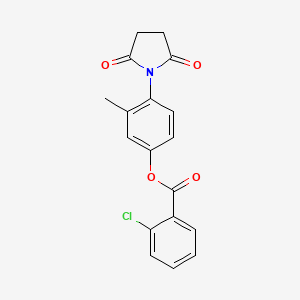

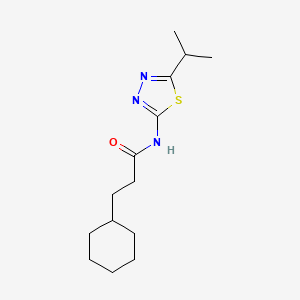
![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785829.png)
![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)